3-(2-アミノ-4-メチル-6-オキソピリミジン-1(6H)-イル)プロパン酸

説明

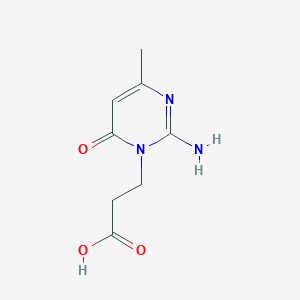

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a keto group attached to a pyrimidine ring, along with a propanoic acid side chain

科学的研究の応用

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine or its derivatives under acidic or basic conditions.

Introduction of Functional Groups: The amino, methyl, and keto groups are introduced through selective functionalization reactions. For example, the methyl group can be introduced via alkylation, while the keto group can be introduced through oxidation reactions.

Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a propanoic acid moiety.

Industrial Production Methods

Industrial production of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

化学反応の分析

Types of Reactions

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

作用機序

The mechanism of action of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

2-amino-4-methyl-6-oxopyrimidine: Lacks the propanoic acid side chain.

3-(2-amino-4-methyl-5-oxopyrimidin-1(6H)-yl)propanoic acid: Similar structure but with a different position of the keto group.

3-(2-amino-4-methyl-6-hydroxypyrimidin-1(6H)-yl)propanoic acid: Contains a hydroxyl group instead of a keto group.

Uniqueness

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of a propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 198.19 g/mol

- IUPAC Name : 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid

Research indicates that compounds similar to 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid may interact with various biological targets. The following mechanisms have been suggested:

- Inhibition of iNOS : Inducible nitric oxide synthase (iNOS) is involved in the production of nitric oxide (NO), which plays a critical role in inflammatory responses. Compounds that inhibit iNOS can potentially reduce inflammation and are being investigated for their therapeutic efficacy in conditions such as sepsis and autoimmune diseases .

- Antitumor Activity : Some derivatives of pyrimidine compounds have demonstrated antitumor properties by modulating cytokine levels, particularly tumor necrosis factor (TNF), which is often elevated in cancerous conditions .

- Neuroprotective Effects : There is emerging evidence that certain pyrimidine derivatives can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Study on iNOS Inhibition : A study conducted on various pyrimidine derivatives found that modifications at the 6-position significantly affected the potency against iNOS. The introduction of specific substituents enhanced the inhibitory activity, suggesting a structure-activity relationship that could be leveraged for drug design .

- Antitumor Efficacy : In a preclinical model, a related compound demonstrated significant tumor reduction in mice models by targeting TNF pathways. This study highlights the potential for developing new therapies based on the structural framework of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid .

- Neuroprotective Effects : Research involving cell cultures exposed to oxidative stress showed that certain pyrimidine derivatives could significantly reduce cell death and maintain cellular function, indicating potential applications in treating neurodegenerative disorders .

特性

IUPAC Name |

3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5-4-6(12)11(8(9)10-5)3-2-7(13)14/h4H,2-3H2,1H3,(H2,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPYUHTWJOBGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300064 | |

| Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-50-4 | |

| Record name | 19675-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。